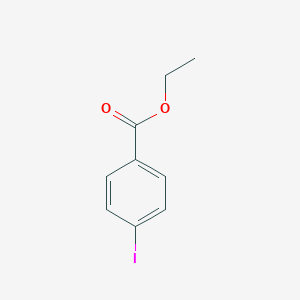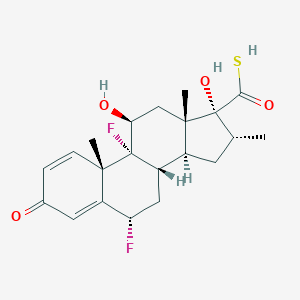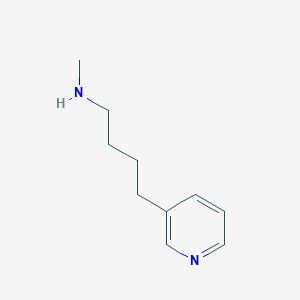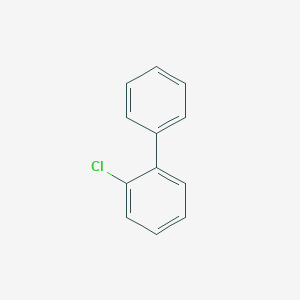
Methyl 7-azaindole-3-glyoxylate
概要
説明
化合物3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシム (一般的にMMDPPOと呼ばれる)は、アンフェタミンに分類される分析用標準物質です。 これは3,4-メチレンジオキシアンフェタミン(MDA)の合成の中間体であり、主に研究および法医学的用途に使用されています .
準備方法
合成経路と反応条件
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシムの合成には、塩基の存在下、3,4-メチレンジオキシフェニルプロパナールとヒドロキシルアミン塩酸塩を反応させることが含まれます。 反応は通常、穏やかな条件下で進行し、塩基はオキシム基の形成を促進します .
工業的製造方法
化学反応の分析
反応の種類
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシムは、次のようないくつかの種類の化学反応を起こします。
酸化: オキシム基は酸化されて対応するニトロソ化合物に変換されます。
還元: オキシム基は還元されてアミンに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: ニトロソ化合物の生成。
還元: アミンの生成。
置換: 置換された芳香族化合物の生成.
科学的研究の応用
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシムは、次のようなさまざまな科学研究の用途に使用されています。
化学: 特にアンフェタミンの研究において、他の化合物の合成の中間体として。
生物学: オキシム基やアミン基を含む生化学経路の研究に使用されます。
医学: 関連化合物の潜在的な治療的用途に関する研究。
作用機序
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシムの作用機序は、3,4-メチレンジオキシアンフェタミンの合成における中間体としての役割に関係しています。これは、セロトニン系やドーパミン系など、さまざまな分子標的や経路と相互作用します。 この化合物の効果は、神経伝達物質の放出と再取り込みに影響を与える活性代謝物への変換によって媒介されます .
類似化合物との比較
類似化合物
3,4-メチレンジオキシアンフェタミン(MDA): 構造的特徴と薬理学的特性が類似した関連化合物。
3,4-メチレンジオキシ-N-メチルアンフェタミン(MDMA): 独特の精神活性効果を持つ、別の構造的に関連した化合物。
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロパンアミド(MMDPPA): MDAの合成における前駆体.
独自性
3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロピオンアルドキシムは、3,4-メチレンジオキシアンフェタミンの合成における中間体としての役割において独特です。 オキシム基などの特定の構造的特徴は、それを他の関連化合物と区別し、その独自の化学反応性と用途に貢献しています .
特性
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-49-1 | |
| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














